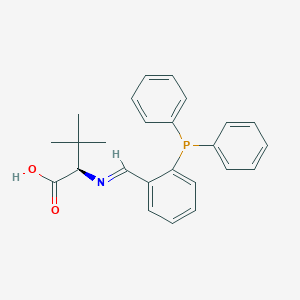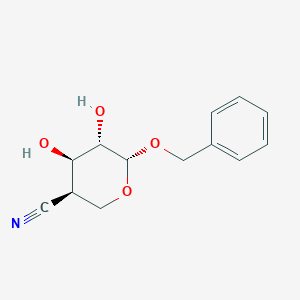
2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is an organic compound with the molecular formula C20H17FO2 It is characterized by the presence of an ethoxy group attached to a naphthalene ring and a fluoroacetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxynaphthalene: Shares the ethoxy-naphthalene structure but lacks the fluoroacetophenone moiety.
4’-Fluoroacetophenone: Contains the fluoroacetophenone structure but lacks the ethoxy-naphthalene component.
Uniqueness
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is unique due to the combination of both ethoxy-naphthalene and fluoroacetophenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such combined properties are desired .
Propiedades
Fórmula molecular |
C20H17FO2 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+ |
Clave InChI |
QXDGVRRMMIAYSS-QGOAFFKASA-N |
SMILES isomérico |
CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



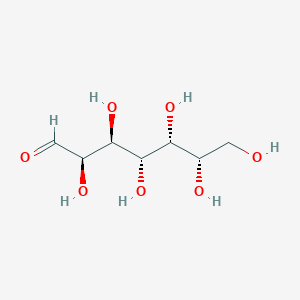

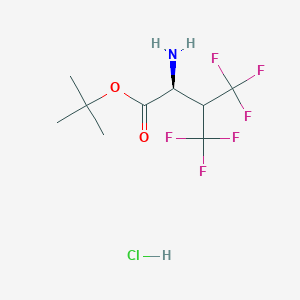

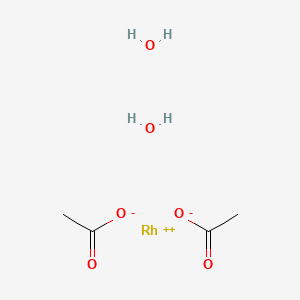
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
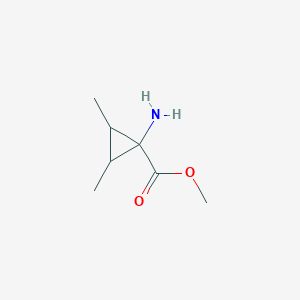

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

